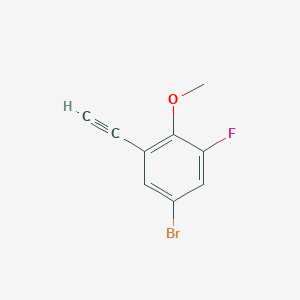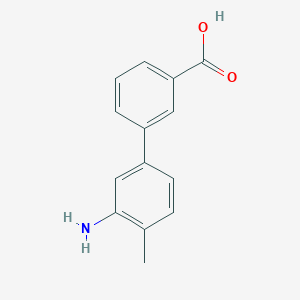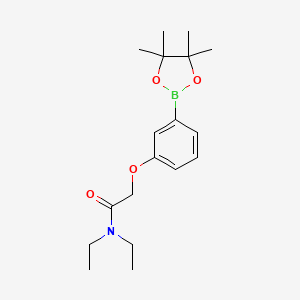
1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate
説明
1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate, also known as AZT-TFAA, is a novel pyrazole trifluoroacetate derivative with potential applications in the field of medicinal chemistry. It is a highly potent compound with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral. AZT-TFAA has been studied extensively in the laboratory, and its potential as a therapeutic agent is being explored.
科学的研究の応用
1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate has been studied extensively in the laboratory, and its potential applications in the field of medicinal chemistry are being explored. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties in preclinical studies. In addition, 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate has been studied for its potential to act as a drug delivery vehicle for other therapeutic agents.
作用機序
The exact mechanism of action of 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate is not yet fully understood. However, it is thought to act by inhibiting the activity of certain enzymes, such as cyclooxygenases and phospholipases, which are involved in the inflammatory response. In addition, 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate has been shown to inhibit the activity of certain transcription factors, which can lead to the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects
1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties in preclinical studies. In addition, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenases and phospholipases, which are involved in the inflammatory response. Furthermore, 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate has been shown to inhibit the activity of certain transcription factors, which can lead to the inhibition of cell proliferation and the induction of apoptosis.
実験室実験の利点と制限
The advantages of using 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate in laboratory experiments include its high potency, low toxicity, and ability to target specific enzymes and transcription factors. In addition, 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate is relatively easy to synthesize and can be used in a variety of laboratory experiments. However, there are some limitations to its use in laboratory experiments, including its relatively short half-life and its potential to cause adverse effects in some animal models.
将来の方向性
Future research on 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate should focus on further exploring its potential applications in the field of medicinal chemistry. In particular, further studies should be conducted to determine its efficacy in treating various diseases and conditions. Additionally, research should be conducted to investigate its potential as a drug delivery vehicle for other therapeutic agents. Furthermore, research should be conducted to further elucidate its mechanism of action and to identify potential side effects. Finally, research should be conducted to investigate the potential of 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate to be used in combination with other therapeutic agents.
特性
IUPAC Name |
1-(azetidin-3-yl)pyrazole;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.C2HF3O2/c1-2-8-9(3-1)6-4-7-5-6;3-2(4,5)1(6)7/h1-3,6-7H,4-5H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCSOLLOZYYJBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=CC=N2.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-Fluoro-2-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B1416026.png)

![4-(2-Bromo-6-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416032.png)
![4-(4-Formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416033.png)


![{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(methyl)amine](/img/structure/B1416038.png)


![3-[4-Chloro-3-(trifluoromethyl)phenoxy]azetidine](/img/structure/B1416041.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(3-nitropyridin-2-yl)piperazine-2-carboxylic acid](/img/structure/B1416045.png)
![4-[3-Bromo-4-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416046.png)
![2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one](/img/structure/B1416047.png)